molecular formula C15H23ClN2O B11759486 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride

2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride

Cat. No.: B11759486
M. Wt: 282.81 g/mol
InChI Key: MTNPKRVOYNWLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O. It is known for its unique structure, which includes a benzaldehyde core substituted with dimethyl groups and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

    2,5-Dimethylbenzaldehyde: Lacks the piperazine moiety, making it less versatile in terms of biological activity.

    4-Methylpiperazine: Lacks the benzaldehyde core, limiting its reactivity in organic synthesis.

    2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid: An oxidized derivative with different chemical properties.

Uniqueness: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is unique due to its combination of a benzaldehyde core and a piperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-12-8-14(13(2)15(9-12)11-18)10-17-6-4-16(3)5-7-17;/h8-9,11H,4-7,10H2,1-3H3;1H

InChI Key

MTNPKRVOYNWLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)C)CN2CCN(CC2)C.Cl

Origin of Product

United States

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